6-Oxo-1,6-dihydropyridazine-4-carbohydrazide
Overview
Description
6-Oxo-1,6-dihydropyridazine-4-carbohydrazide: is a heterocyclic compound belonging to the pyridazine family. This compound is characterized by a pyridazine ring with a keto group at the 6-position and a carbohydrazide group at the 4-position. Pyridazines and their derivatives are known for their diverse pharmacological activities, including antihypertensive, antidiabetic, anti-inflammatory, antinociceptive, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction:
Industrial Production Methods:
Industrial production of 6-oxo-1,6-dihydropyridazine-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger reactors and maintaining precise control over reaction conditions.
Purification: Employing techniques such as crystallization, filtration, and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
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Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield hydrazine derivatives or other reduced forms.
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Substitution:
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Often performed in polar solvents with catalysts to facilitate the reaction.
Products: Substitution reactions can introduce different functional groups into the pyridazine ring.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Synthesis: Employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Agents: Exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals due to its diverse biological activities.
Therapeutic Agents: Explored for its antihypertensive and antidiabetic properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Studied for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 6-oxo-1,6-dihydropyridazine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
6-Oxo-3-phenyl-5,6-dihydropyridazine-1-carbohydrazide: Similar structure but with a phenyl group at the 3-position.
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate: Differing by the presence of a carboxylic acid group instead of a carbohydrazide.
Uniqueness:
Functional Groups: The presence of both a keto group and a carbohydrazide group in 6-oxo-1,6-dihydropyridazine-4-carbohydrazide provides unique reactivity and biological activity.
Pharmacological Profile: Exhibits a broad range of pharmacological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-oxo-1H-pyridazine-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-5(11)3-1-4(10)9-7-2-3/h1-2H,6H2,(H,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOQEGJGRCCIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669389 | |
Record name | 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867130-57-2 | |
Record name | 6-Oxo-1,6-dihydropyridazine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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